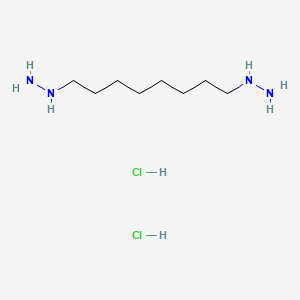
1,8-Dihydrazinyloctane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydrazinyloctane dihydrochloride, also known as DDAO, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of hydrazine and has been synthesized through various methods. In
Mecanismo De Acción
1,8-Dihydrazinyloctane dihydrochloride acts as a fluorescent probe by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the hydrazine moiety in 1,8-Dihydrazinyloctane dihydrochloride by ROS, which results in the formation of a fluorescent compound. The fluorescence intensity of 1,8-Dihydrazinyloctane dihydrochloride is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
1,8-Dihydrazinyloctane dihydrochloride has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. It has been reported that 1,8-Dihydrazinyloctane dihydrochloride can inhibit the growth of cancer cells in vitro, but further studies are needed to confirm this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,8-Dihydrazinyloctane dihydrochloride in lab experiments is its high sensitivity and selectivity for ROS detection. Additionally, 1,8-Dihydrazinyloctane dihydrochloride is easy to synthesize and has a low cost compared to other fluorescent probes. However, one of the limitations of using 1,8-Dihydrazinyloctane dihydrochloride is its low water solubility, which can affect its performance in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 1,8-Dihydrazinyloctane dihydrochloride in scientific research. One of the potential applications is its use in the development of biosensors for the detection of ROS in living cells. Additionally, 1,8-Dihydrazinyloctane dihydrochloride can be used in the synthesis of new polymeric materials for drug delivery and tissue engineering applications. Finally, further studies are needed to explore the potential anticancer effects of 1,8-Dihydrazinyloctane dihydrochloride and its mechanism of action.
Conclusion:
In conclusion, 1,8-Dihydrazinyloctane dihydrochloride is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,8-Dihydrazinyloctane dihydrochloride has the potential to be a valuable tool in scientific research and its applications in various fields are still being explored.
Métodos De Síntesis
1,8-Dihydrazinyloctane dihydrochloride can be synthesized through the reaction of 1,8-dibromo-octane with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain 1,8-Dihydrazinyloctane dihydrochloride as a white crystalline solid. This method has been reported in various scientific journals and has been used to synthesize 1,8-Dihydrazinyloctane dihydrochloride for research purposes.
Aplicaciones Científicas De Investigación
1,8-Dihydrazinyloctane dihydrochloride has been used in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used in the development of biosensors for the detection of glucose and other biomolecules. Additionally, 1,8-Dihydrazinyloctane dihydrochloride has been used in the synthesis of polymeric materials for drug delivery and tissue engineering applications.
Propiedades
IUPAC Name |
8-hydrazinyloctylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVKZQETFZBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNN)CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Hydrazinyloctyl)hydrazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)


![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)





